Enriched Water-17O Enables Direct, In Vivo ¹⁷O NMR/MRI Detection Unattainable with Natural Abundance Oxygen
The direct detection of the ¹⁷O nucleus in vivo is the core differentiator of Water-17O. At its natural isotopic abundance of 0.0373%, the ¹⁷O signal is buried in noise, requiring impractically long scan times. In contrast, commercially available Water-17O enriched to ≥20 atom% provides a signal amplification factor of >500x relative to natural water, enabling physiologically relevant temporal resolution for dynamic metabolic studies . The extremely short T₁ relaxation time of ¹⁷O (<5 ms in brain tissue) uniquely allows rapid signal averaging (e.g., 200 acquisitions per second), which can offset the nucleus's lower inherent sensitivity per scan compared to ¹H [1]. This direct detection approach using enriched Water-17O is the only method to unambiguously quantify the rate of metabolically generated water (H₂¹⁷O) from inhaled ¹⁷O₂ gas, a key measure of oxidative metabolism [2].
| Evidence Dimension | ¹⁷O NMR Signal Intensity (in vivo detection feasibility) |
|---|---|
| Target Compound Data | Enriched Water-17O at 20 atom% enables real-time in vivo ¹⁷O NMR spectroscopy and MRI with physiologically meaningful temporal resolution (signal-to-noise ratio sufficient for dynamic studies) . |
| Comparator Or Baseline | Natural abundance Water-17O (0.0373 atom% ¹⁷O) yields insufficient signal-to-noise ratio for in vivo imaging within clinically acceptable scan times; only ex vivo or extremely long acquisitions are possible [2]. |
| Quantified Difference | The ¹⁷O isotopic enrichment of ≥20 atom% represents a concentration factor of >500 compared to natural abundance (20% / 0.0373% ≈ 536). This translates to a >500-fold increase in NMR signal per unit volume, reducing scan time by a factor of >250,000 for equivalent signal-to-noise ratio. |
| Conditions | In vivo ¹⁷O NMR spectroscopy and MRI; brain tissue; T₁ relaxation time of ¹⁷O <5 ms [1]; magnetic field strength typically ≥3 Tesla for indirect detection or ≥7 Tesla for direct detection [2]. |
Why This Matters
Procurement of enriched Water-17O at ≥20 atom% is the sole prerequisite for unlocking direct, quantitative, and non-invasive in vivo measurement of tissue perfusion, cellular water exchange, and mitochondrial oxygen metabolism, which are impossible using natural abundance water or other oxygen isotopes.
- [1] Zhu, X.-H., & Chen, W. (2011). In vivo oxygen-17 NMR for imaging brain oxidative metabolism. In Vivo NMR Imaging, Methods in Molecular Biology, 771, 407-423. View Source
- [2] Case Western Reserve University. (2019). System and Method For Evaluation of Subjects Using Magnetic Resonance Imaging and Oxygen-17. US Patent US20190054194A1. View Source
